Desipramine-2,4,6,8-d4 Hydrochloride
Overview
Description
Desipramine-d4 (hydrochloride) is a deuterated form of desipramine hydrochloride, a tricyclic antidepressant. This compound is primarily used as an internal standard in mass spectrometry for the quantification of desipramine. The deuterium atoms in desipramine-d4 replace hydrogen atoms, providing a stable isotope that aids in accurate measurement and analysis .
Mechanism of Action
Target of Action
Desipramine-2,4,6,8-d4 Hydrochloride, a tricyclic antidepressant, primarily targets noradrenalin transporters (NET) . It also inhibits serotonin reuptake to a lesser extent . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .
Mode of Action
Desipramine selectively blocks the reuptake of norepinephrine from the neuronal synapse . This increased availability enhances the transmission of neuronal signals .
Biochemical Pathways
The enhanced norepinephrine signaling can affect various biochemical pathways. It is believed that many depressions have a biochemical basis in the form of a relative deficiency of neurotransmitters such as norepinephrine and serotonin . By increasing the availability of these neurotransmitters, desipramine can help rectify this deficiency .
Pharmacokinetics
It is metabolized in the liver, primarily by the CYP2D6 enzyme . The elimination half-life ranges from 12-30 hours , and it is excreted via urine and feces .
Result of Action
The increased norepinephrine levels in the synaptic cleft enhance neuronal signaling, which can lead to an improvement in mood . This makes desipramine effective in the treatment of depression . It’s important to note that the response to desipramine can vary among individuals and the full antidepressant effect may take a few weeks to manifest .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the individual’s overall health, age, presence of other medications, and genetic factors (like variations in the CYP2D6 enzyme) can impact the metabolism and effectiveness of the drug . It’s also worth noting that the drug’s action can be influenced by the patient’s mental state and environment .
Biochemical Analysis
Biochemical Properties
Desipramine-2,4,6,8-d4 Hydrochloride interacts with various enzymes and proteins in biochemical reactions. It is a potent inhibitor of serotonin and norepinephrine reuptake . It is more potent in inhibiting norepinephrine reuptake than serotonin, which is a characteristic feature of secondary amine tricyclic antidepressants .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering the levels of neurotransmitters such as norepinephrine and serotonin . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting the reuptake of neurotransmitters, leading to an increase in the levels of these neurotransmitters in the synaptic cleft .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 2D6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of desipramine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the desipramine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process ensures the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of desipramine-d4 (hydrochloride) typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process includes:
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Desipramine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert desipramine-d4 to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products:
Oxidation Products: N-oxides of desipramine-d4.
Reduction Products: Reduced forms of desipramine-d4.
Substitution Products: Substituted derivatives of desipramine-d4.
Scientific Research Applications
Desipramine-d4 (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for accurate quantification of desipramine in various samples.
Biology: Employed in studies involving neurotransmitter reuptake inhibition and receptor binding assays.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of desipramine.
Industry: Applied in quality control and analytical testing of pharmaceutical formulations containing desipramine
Comparison with Similar Compounds
Desipramine: The non-deuterated form of desipramine-d4, used as an antidepressant.
Imipramine: Another tricyclic antidepressant with similar pharmacological properties.
Nortriptyline: A secondary amine tricyclic antidepressant with a similar mechanism of action.
Uniqueness: Desipramine-d4 (hydrochloride) is unique due to the presence of deuterium atoms, which provide stability and accuracy in analytical measurements. This makes it particularly valuable as an internal standard in mass spectrometry, offering advantages over non-deuterated analogs in terms of precision and reliability .
Properties
IUPAC Name |
N-methyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H/i2D,3D,9D,10D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEWZDYWZHIUCT-TUJKZWLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C2C(=C1)CCC3=CC(=CC(=C3N2CCCNC)[2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661889 | |
Record name | 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N-methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61361-34-0 | |
Record name | 5H-Dibenz[b,f]azepine-2,4,6,8-d4-5-propanamine, 10,11-dihydro-N-methyl-, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61361-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N-methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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